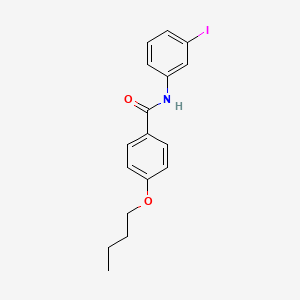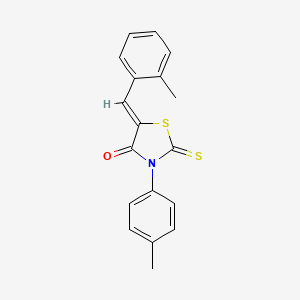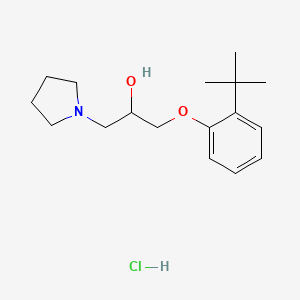
4-butoxy-N-(3-iodophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(3-iodophenyl)benzamide, also known as BIBX1382, is a chemical compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It is a potent and specific inhibitor of the EGFR, which is a transmembrane protein that plays a crucial role in the regulation of cell growth, proliferation, and survival. BIBX1382 has been extensively studied for its potential applications in cancer treatment and other diseases that involve EGFR signaling pathways.
作用机制
4-butoxy-N-(3-iodophenyl)benzamide exerts its pharmacological effects by selectively inhibiting the tyrosine kinase activity of the EGFR, which is a key mediator of cell growth and survival. The binding of 4-butoxy-N-(3-iodophenyl)benzamide to the ATP-binding site of the EGFR prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. 4-butoxy-N-(3-iodophenyl)benzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
4-butoxy-N-(3-iodophenyl)benzamide has been shown to have significant biochemical and physiological effects on cancer cells and other cell types. In cancer cells, 4-butoxy-N-(3-iodophenyl)benzamide inhibits the activation of the EGFR signaling pathway, leading to the inhibition of cell growth and proliferation. 4-butoxy-N-(3-iodophenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-butoxy-N-(3-iodophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages and other immune cells.
实验室实验的优点和局限性
4-butoxy-N-(3-iodophenyl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for the EGFR, which allows for the specific targeting of EGFR signaling pathways. 4-butoxy-N-(3-iodophenyl)benzamide also has good solubility in aqueous and organic solvents, which makes it easy to handle and administer in laboratory experiments. However, there are some limitations to the use of 4-butoxy-N-(3-iodophenyl)benzamide in laboratory experiments, including its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
未来方向
There are several future directions for the research and development of 4-butoxy-N-(3-iodophenyl)benzamide and other EGFR inhibitors. One direction is the development of more potent and selective EGFR inhibitors that can overcome drug resistance and improve the efficacy of cancer treatment. Another direction is the identification of biomarkers that can predict the response to EGFR inhibitors and guide the selection of patients for treatment. Finally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may provide a more effective and personalized approach to cancer treatment.
合成方法
The synthesis of 4-butoxy-N-(3-iodophenyl)benzamide involves several steps, including the reaction of 3-iodoaniline with 4-butoxybenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-butoxy-N-(3-iodophenyl)benzamide has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR signaling pathway, which is often overexpressed or mutated in cancer cells. 4-butoxy-N-(3-iodophenyl)benzamide also has potential applications in other diseases that involve EGFR signaling, such as inflammatory diseases and skin disorders.
属性
IUPAC Name |
4-butoxy-N-(3-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHURSHBPJCQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-iodophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)
![6-amino-4-(2-chlorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4988354.png)

![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4988364.png)